4-Methylisoxazole

Overview

Description

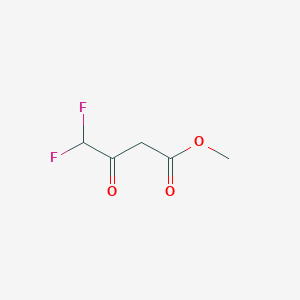

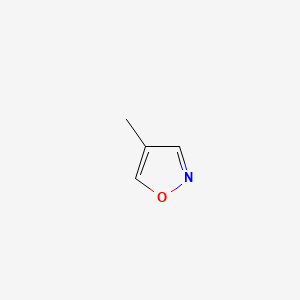

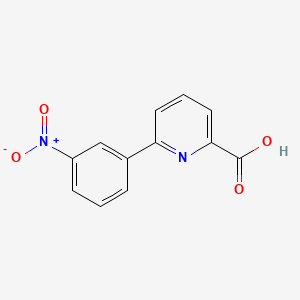

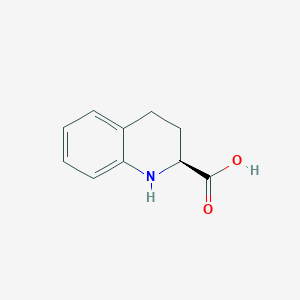

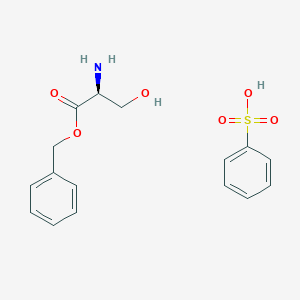

4-Methylisoxazole is a heterocyclic organic compound that is widely used in scientific research for its unique properties. It is a five-membered ring containing one nitrogen and one oxygen atom, and its chemical formula is C4H5NO. This compound has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions in scientific research.

Scientific Research Applications

Biodegradation of Pharmaceuticals

One application of 4-Methylisoxazole derivatives, specifically 3-amino-5-methylisoxazole, is in the biodegradation of sulfamethoxazole (SMX), a common antibiotic. Research has shown that certain bacterial strains can completely degrade 3-amino-5-methylisoxazole, a by-product of SMX catabolism, thus highlighting its potential role in bioremediation of SMX-contaminated sites (Mulla et al., 2018).

Neuroprotection and Pharmacology

In neuropharmacology, derivatives of this compound, such as 2-amino-3-[3-(carboxymethoxy)-5-methylisoxazol-4-yl]propionic acid (AMOA), have been synthesized and evaluated for their antagonistic effects on excitatory amino acid (EAA) receptors. These compounds show potential for neuroprotection and for treating neurological disorders by modulating EAA receptor activity without affecting the NMDA receptor complex (Krogsgaard‐Larsen et al., 1991).

Chemical Synthesis and Drug Development

This compound is involved in the synthesis of various chemically active compounds. For example, the synthesis of isoxazole- and oxazole-4-carboxylic acids derivatives through controlled isomerization processes shows the chemical versatility of this compound derivatives. These compounds have potential applications in drug development due to their structural properties (Serebryannikova et al., 2019).

Anticancer and Electrochemical Studies

Research into 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones derivatives has shown that these compounds exhibit significant in vitro anticancer activity against lung cancer cells. Moreover, their electrochemical behavior suggests these derivatives could serve as potent antioxidant agents, indicating a potential for the development of novel therapeutic agents (Badiger et al., 2022).

Safety and Hazards

It is essential to handle 4-Methylisoxazole with care, avoiding skin contact, inhalation, and ingestion. Safety precautions include wearing personal protective equipment and ensuring adequate ventilation .

Future Directions

Research on This compound continues to explore its applications in drug discovery, potential biological activities, and alternative synthetic strategies. Investigating its pharmacological properties and toxicity profiles will guide future design and development .

Mechanism of Action

Target of Action

It binds to biological targets based on their chemical diversity .

Mode of Action

It’s known that isoxazole derivatives can be synthesized through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

Biochemical Pathways

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts .

Result of Action

Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential hdac inhibitors, antioxidant, antibacterial, and antimicrobial activity .

Action Environment

Environmental factors can exacerbate antimicrobial contamination and the spread of antimicrobial resistance . .

properties

IUPAC Name |

4-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c1-4-2-5-6-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWFNFITHSPBSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CON=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70478611 | |

| Record name | 4-Methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6454-84-8 | |

| Record name | 4-Methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure and key spectroscopic data for 4-Methylisoxazole?

A1: this compound is a heterocyclic organic compound. While a precise molecular weight isn't specified in the provided abstracts, its molecular formula can be deduced as C4H5NO. Spectroscopically, studies have characterized its microwave spectrum, including its 14N nuclear quadrupole coupling constants and electric dipole moment components. []

Q2: How does the structure of isoxazole derivatives, particularly those with substitutions at the 4-position like this compound, relate to their biological activity?

A2: Research indicates that modifications to the isoxazole ring, especially at the 4-position, significantly influence biological activity. For instance, introducing specific substituents like aminoalkyl groups at the 5-position of this compound can yield compounds with inhibitory effects on KSP (Kinesin Spindle Protein). The nature of the substituent (alkyl chain length, presence of additional functional groups) further modulates this activity. [] Additionally, the presence of a 4-methyl group in isoxazole derivatives plays a crucial role in the synthesis of pantherine, an active compound found in Amanita muscaria (fly agaric mushroom). []

Q3: Are there established synthetic routes for preparing this compound derivatives?

A3: Yes, several synthetic strategies exist. One approach involves using 3-bromo-5-methylisoxazole as a starting material, eventually leading to the desired this compound derivative. [] Another method focuses on the regioselective synthesis of 3,5-diaryl-4-methylisoxazoles, highlighting the importance of regioselectivity in obtaining specific substitution patterns on the isoxazole ring. []

Q4: Has the degradation of this compound derivatives been investigated under various conditions?

A4: Yes, research has explored the degradation kinetics of specific this compound derivatives, such as 2-(4-methyl-5-isoxazolylamine)-N-(4-methyl-5-isoxazolyl)-1,4 -naphthoquinone-4- imine. This study, conducted at 70°C across a pH range of 1.75 to 12.85, revealed different degradation products and pathways depending on the pH. Importantly, the study found maximum stability for this derivative in neutral pH conditions. []

Q5: Are there any reported applications of this compound derivatives in the development of pharmaceutical agents?

A5: Yes, research suggests potential pharmaceutical applications. For example, certain this compound derivatives, particularly those incorporating a di-n-propylamino group at the 2-position of a tetrahydronaphthalene ring system, have shown promise as potential treatments for irritable bowel syndrome (IBS). This highlights the potential of this compound as a scaffold in medicinal chemistry. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.2.0]hept-3-en-6-one](/img/structure/B1601391.png)

![1-[4-[2-(4-Acetylphenyl)phenyl]phenyl]ethanone](/img/structure/B1601397.png)